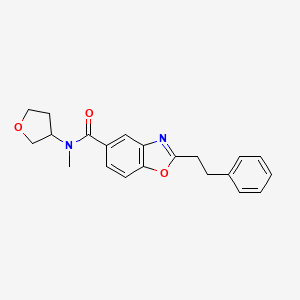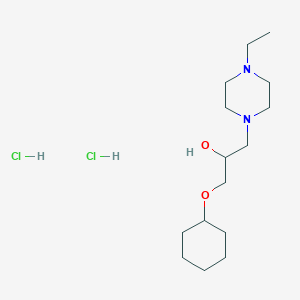![molecular formula C16H17ClN4O2 B6135233 1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6135233.png)
1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling of cytokines involved in immune function. CP-690,550 was initially developed as a potential treatment for autoimmune diseases, but its mechanism of action and biochemical effects have led to its exploration in other areas of research.
Mécanisme D'action
1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the activity of JAK3, which is a tyrosine kinase that is involved in the signaling of cytokines that play a crucial role in immune function. JAK3 is primarily expressed in immune cells, and its inhibition leads to the suppression of cytokine signaling and subsequent immune response. This results in the reduction of inflammation and autoimmune activity.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and autoimmune activity in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, it has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis. 1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has also been shown to have an effect on T-cell function, which may be important in its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has several advantages and limitations for lab experiments. Its mechanism of action is well understood, and it has been extensively studied in preclinical and clinical trials. It is also relatively easy to synthesize and has good bioavailability. However, its use in lab experiments is limited by its specificity for JAK3, which may not be relevant in all disease models. It also has potential off-target effects, which may complicate interpretation of results.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of certain cancers, as JAK3 is involved in the growth and survival of some cancer cells. Another area of interest is its potential use in combination therapy with other immunomodulatory agents. Additionally, further research is needed to understand the long-term safety and efficacy of 1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide in the treatment of autoimmune diseases.
Méthodes De Synthèse
1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 1,2-dibromoethane to form 1-(4-chlorophenyl)-2-bromoethylamine. This intermediate is then reacted with 1H-imidazole-4-carboxaldehyde to form 1-(4-chlorophenyl)-N-(1H-imidazol-4-ylmethyl)-2-bromoethylamine. The final step involves the reaction of this intermediate with pyrrolidine-3-carboxylic acid to form 1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Its mechanism of action involves inhibition of JAK3, which leads to the suppression of cytokine signaling and subsequent immune response. 1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has also been explored for its potential use in the treatment of certain cancers, as JAK3 is involved in the growth and survival of some cancer cells.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c17-12-1-3-14(4-2-12)21-9-11(7-15(21)22)16(23)19-6-5-13-8-18-10-20-13/h1-4,8,10-11H,5-7,9H2,(H,18,20)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQQEKSXZIDDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-dihydro-1H-inden-2-yl)-3-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135164.png)
![2-[1-(2-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6135169.png)

![2-methyl-4-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6135181.png)
![(3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6135189.png)
![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135190.png)
![4-[1-(3-pyridinylmethyl)-3-piperidinyl]morpholine](/img/structure/B6135192.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6135202.png)
![5-[5-(3-cyclohexen-1-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6135203.png)
![1-{[7-fluoro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile](/img/structure/B6135211.png)
![2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135221.png)

![N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6135234.png)
